

Core Metabolic Pathways and Enzymes of Voriconazole

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Compound Focus: Becliconazole

CAS No.: 192446-75-6

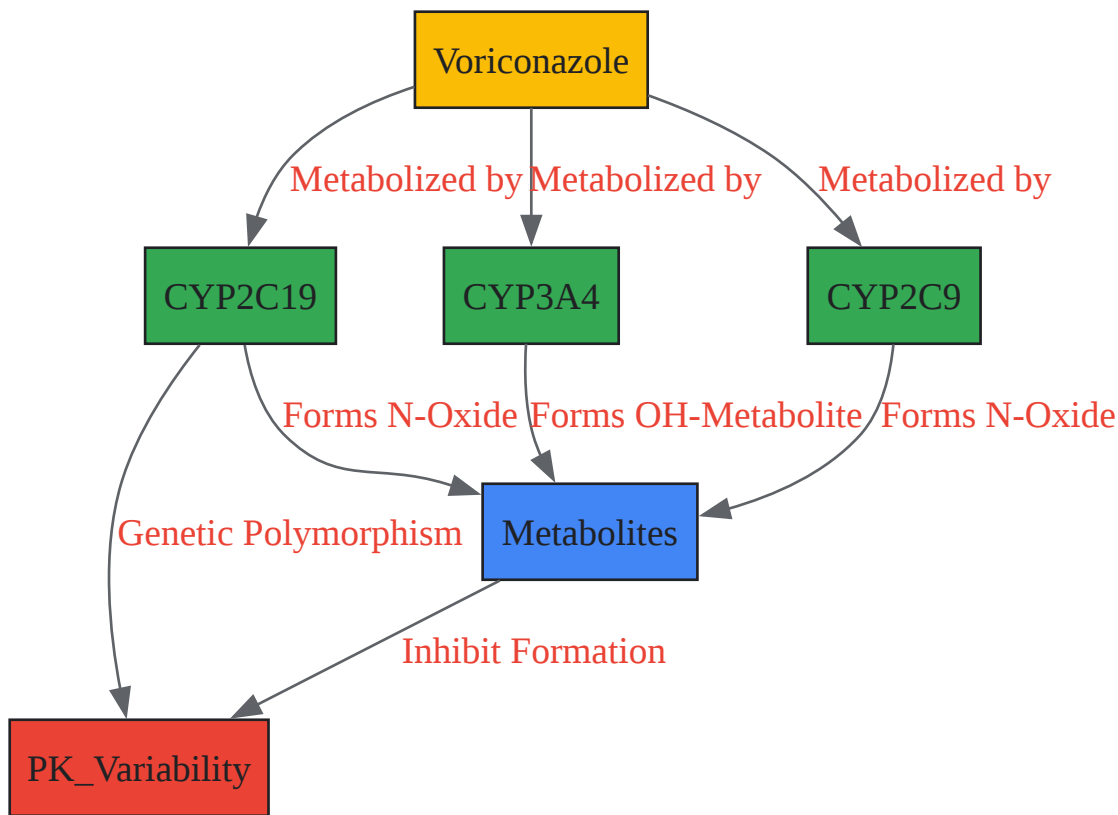
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The metabolism of voriconazole is well-characterized and primarily mediated by hepatic cytochrome P450 (CYP) enzymes [1] [2]. The following table outlines the specific enzymes and their roles.

Enzyme	Role in Metabolism	Primary Metabolites Formed	Key Characteristics
CYP2C19 [1] [2]	Primary metabolic pathway	Voriconazole N-oxide (NO) [2]	Highly polymorphic; major source of PK variability [1].
CYP3A4 [1] [2]	Secondary metabolic pathway	Hydroxyvoriconazole (OHVRC) [2]	Exhibits saturable, nonlinear kinetics [2].
CYP2C9 [2]	Minor metabolic pathway	Voriconazole N-oxide (NO) [2]	Contributes to overall metabolic clearance.

The relationships between these elements and the resulting clinical variability are illustrated in the following workflow:



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Voriconazole metabolic pathways and sources of pharmacokinetic variability.

Key Experimental Models and Protocols

Research on voriconazole utilizes a range of *in vitro* and *in vivo* models to elucidate its complex pharmacokinetics.

In Vitro Metabolic Incubation Protocols

Protocol Aspect	Typical Specifications
System	Human liver microsomes (HLMs) or recombinant CYP enzymes [2].
Incubation Buffer	0.1 M Tris-HCl or phosphate buffer, pH 7.4 [3].

Protocol Aspect	Typical Specifications
Cofactor	NADPH-generating system [3].
Termination	Cold organic solvent (e.g., methanol, acetonitrile) [3].
Analysis	Liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1].

In Vivo Clinical Pharmacokinetic Studies

Study Element	Typical Design
Dosing	Multiple-day dosing to achieve steady state (e.g., 200 mg twice daily for 8 days) [1].
Sample Collection	Intensive plasma and urine sampling over a dosing interval (e.g., 12 hours) [1].
Genotyping	TaqMan assays for CYP2C19 (*2, *3, *17) and other relevant alleles [1].
TDM	Trough concentration monitoring via HPLC or LC-MS/MS [4] [5].
Modeling	Population PK or Physiologically-Based Pharmacokinetic (PBPK) modeling [2] [4].

Key Quantitative Pharmacokinetic Data

The following table consolidates critical quantitative findings from voriconazole studies, which highlight its variable pharmacokinetic profile.

Parameter / Finding	Quantitative Value / Observation	Context / Implication
AUC _{0-τ} Variability	>9-fold difference [1]	Between CYP2C19 17/17 (UM) vs. 2/2 (PM) genotypes.

Parameter / Finding	Quantitative Value / Observation	Context / Implication
Volume of Distribution (Vd)	~80.6 L (central); ~106 L (peripheral) [5]	In critically ill patients on renal replacement therapy (RR<).
Total Body Clearance (CL)	4.7 L/h [5]	In critically ill patients on RRT.
Renal Clearance (CL _R)	1.46 L/h [5]	Accounts for a minor portion of total clearance.
Adverse Event Incidence	Visual: 79.7%; Neurologic/Psychiatric: 72.9% [1]	Mostly mild and occurring during loading dose phase.

Suggestions for Further Research

Since specific data on **becliconazole** is not readily available in the public scientific literature, you may need to employ alternative strategies to find the information you need:

- **Search for patents:** New drug data often appears in patent applications before full publication in journals.
- **Check clinical trial registries:** Sites like ClinicalTrials.gov may contain protocol summaries and, for completed studies, sometimes results.
- **Use broader search terms:** Consider searching for the pharmaceutical company developing **becliconazole** or for the general class of "novel triazole antifungals."

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